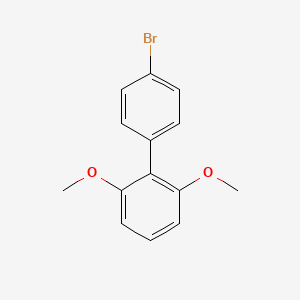

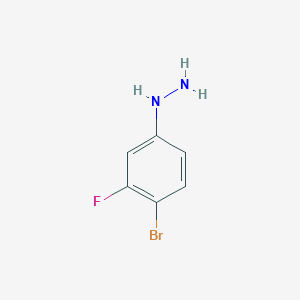

4'-溴-2,6-二甲氧基-1,1'-联苯

描述

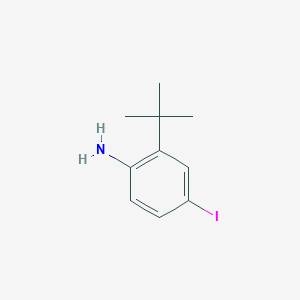

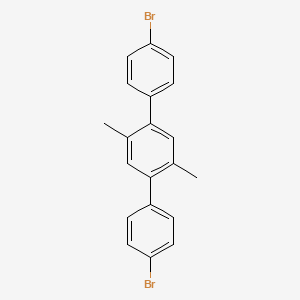

The compound "4'-Bromo-2,6-dimethoxy-1,1'-biphenyl" is a brominated and dimethoxy-substituted biphenyl derivative. Biphenyl compounds are characterized by a pair of phenyl rings, which can be further modified with various substituents affecting their physical, chemical, and biological properties. The presence of bromine and methoxy groups on the biphenyl structure can significantly influence the molecule's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For instance, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole was achieved via the modified Bischler method, starting from 4,6-dimethoxyaniline and reacting with 2,4-dibromopropiophenone, followed by protection and cyclization steps . Similarly, 1-(2,6-Dimethyl-4-bromophenyl)imidazole was synthesized using an improved Debus-Radziszewsk method starting from 2,6-dimethyl-4-bromoanilin .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often studied using X-ray crystallography. For example, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . The presence of bromine can also influence the molecular conformation and packing in the crystal lattice, as seen in various substituted biphenyls .

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, particularly those involving the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The reactivity of the bromine atom can be utilized in further functionalization of the molecule. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of a brominated compound with phenylphonous dichloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and methoxy groups. These substituents can affect the molecule's boiling point, melting point, solubility, and density. The crystal structure analysis often provides insights into the molecule's density and molecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The presence of non-classical hydrogen bonds and π-π interactions was observed in the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione .

科学研究应用

抗病毒性质:类似于4'-溴-2,6-二甲氧基-1,1'-联苯的联苯衍生物已被研究其抗病毒性质。例如,某些溴代联苯衍生物表现出强效的抗HIV活性,暗示了它们在抗逆转录病毒治疗中的潜在用途 (Xie et al., 1995)。

晶体结构分析:已对取代联苯化合物的晶体结构进行了研究,包括溴代和硝基衍生物。这些分析有助于了解结构修饰对分子构象和分子间相互作用的影响,这对于设计药物和材料至关重要 (Seidel et al., 2013)。

合成方法:研究重点放在合成各种联苯化合物上,包括二甲基和二甲氧基衍生物。这些研究为了解这些化合物的化学性质和在不同工业和科学背景中的潜在应用提供了宝贵的见解 (Elsom et al., 2003)。

分子对接研究:已合成联苯酯衍生物,并分析其作为酪氨酸酶抑制剂的潜力,这对于治疗各种疾病至关重要。分子对接研究有助于了解这些化合物与生物靶点的相互作用 (Kwong et al., 2017)。

代谢研究中的鉴定:已在代谢研究的背景下检查了溴代联苯的结构和性质,展示了在研究生物过程时如何识别和表征这些化合物 (Tulp et al., 1977)。

发光和热性质:已对联苯咔唑衍生物的发光和热性质进行了研究。这些特性对于材料科学中的应用至关重要,特别是在开发新的发光材料方面 (Tang et al., 2021)。

环境影响评估:已研究了含有溴代联苯的电子废物的燃烧,以了解潜在雌激素化合物的释放。这样的研究对于评估电子废物处理的环境影响至关重要 (Owens et al., 2007)。

安全和危害

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .

作用机制

Target of Action

The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .

属性

IUPAC Name |

2-(4-bromophenyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWPUEAMHLXATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)